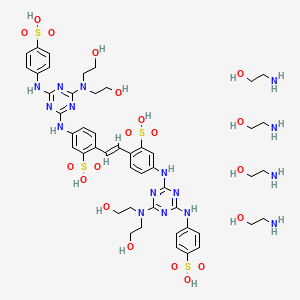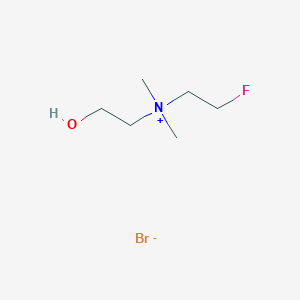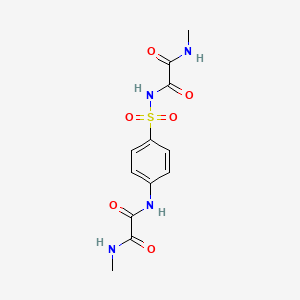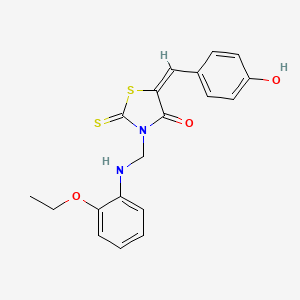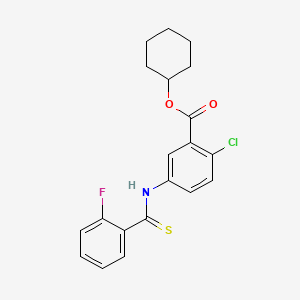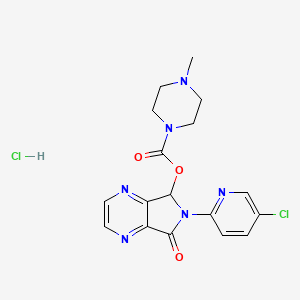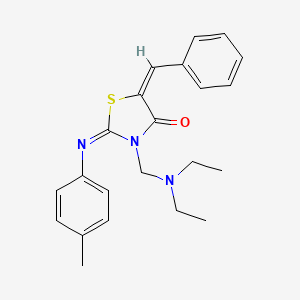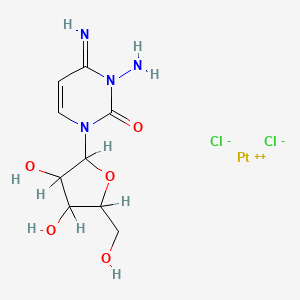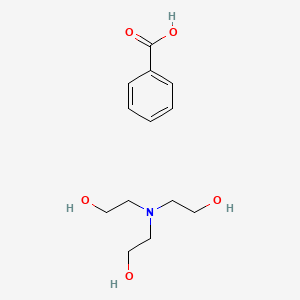
Triethanolamine benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethanolamine benzoate is an organic compound that combines triethanolamine, a tertiary amine and triol, with benzoic acid, a simple aromatic carboxylic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Triethanolamine benzoate can be synthesized through the esterification reaction between triethanolamine and benzoic acid. The reaction typically involves heating the reactants under reflux conditions in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
C6H5COOH+N(CH2CH2OH)3→C6H5COOCH2CH2N(CH2CH2OH)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Triethanolamine benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in triethanolamine can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH^-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives and aldehydes.
Reduction: Formation of triethanolamine derivatives and simpler alcohols.
Substitution: Formation of substituted benzoate compounds.
科学的研究の応用
Triethanolamine benzoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and stabilizing properties.
Industry: Applied in the production of cosmetics, personal care products, and as a corrosion inhibitor in metalworking fluids.
作用機序
The mechanism of action of triethanolamine benzoate involves its ability to act as a surfactant and emulsifier. The triethanolamine component can interact with both hydrophilic and hydrophobic molecules, allowing it to stabilize emulsions and enhance the solubility of various compounds. The benzoate group contributes to the compound’s antimicrobial properties, making it effective in preserving formulations.
類似化合物との比較
Similar Compounds
Triethanolamine: A related compound with similar emulsifying and buffering properties but lacks the antimicrobial activity of the benzoate group.
Diethanolamine: Another amine with two hydroxyl groups, used in similar applications but with different chemical properties.
Ethanolamine: A simpler amine with one hydroxyl group, used as a pH adjuster and in the production of surfactants.
Uniqueness
Triethanolamine benzoate is unique due to its combination of triethanolamine’s emulsifying and buffering capabilities with the antimicrobial properties of benzoic acid. This makes it particularly valuable in applications requiring both stabilization and preservation.
特性
CAS番号 |
13090-86-3 |
|---|---|
分子式 |
C13H21NO5 |
分子量 |
271.31 g/mol |
IUPAC名 |
benzoic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C7H6O2.C6H15NO3/c8-7(9)6-4-2-1-3-5-6;8-4-1-7(2-5-9)3-6-10/h1-5H,(H,8,9);8-10H,1-6H2 |
InChIキー |
LBCOWMYTAXJNER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)O.C(CO)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


